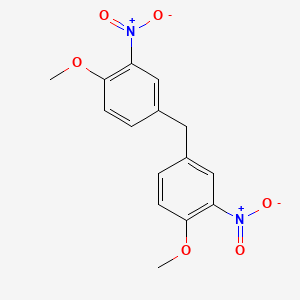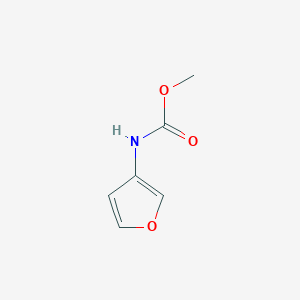
methyl N-(furan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(furan-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(furan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-3-ylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Furan-3-ylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents and catalysts, such as dimethyl carbonate and solid catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(furan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-ylamine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl N-(furan-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl N-(furan-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The furan ring and carbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl carbamate: Lacks the furan ring, making it less specific in its biological interactions.
Furan-3-ylamine:
N-aryl carbamates: Similar in structure but with different aromatic groups, leading to variations in their chemical and biological properties.
Uniqueness: Methyl N-(furan-3-yl)carbamate is unique due to the presence of both the furan ring and the carbamate group, which confer specific reactivity and bioactivity. This combination makes it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
methyl N-(furan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)7-5-2-3-10-4-5/h2-4H,1H3,(H,7,8) |
InChI Key |
DCTSNXNLHMHQMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


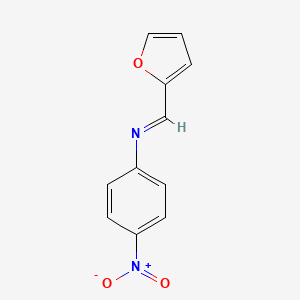
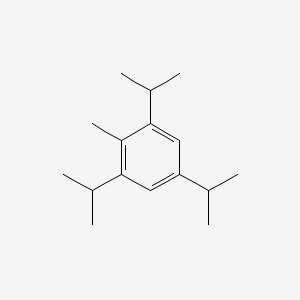
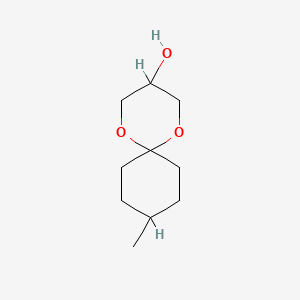

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
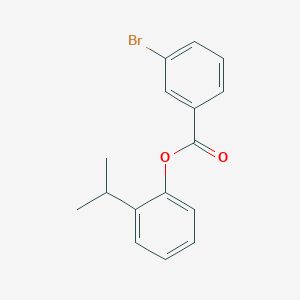
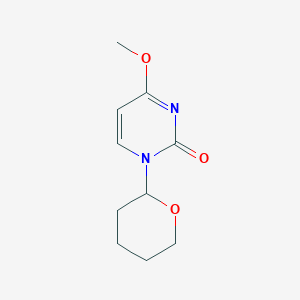
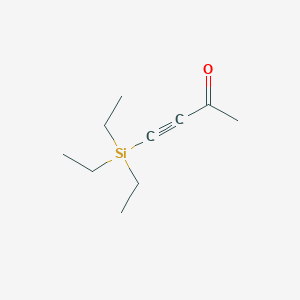
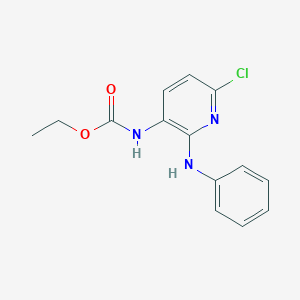
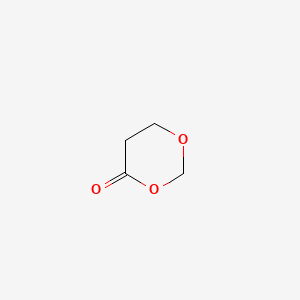
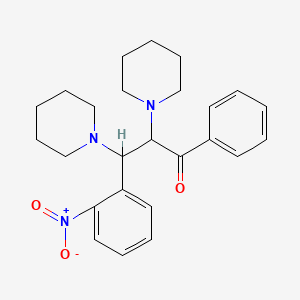
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
